molecular formula C9H7BrN2O5 B1626733 5-Acetamido-3-bromo-2-nitrobenzoic acid CAS No. 54002-32-3

5-Acetamido-3-bromo-2-nitrobenzoic acid

Cat. No.: B1626733
CAS No.: 54002-32-3
M. Wt: 303.07 g/mol
InChI Key: UZLSHBJYAVDGCA-UHFFFAOYSA-N
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Description

5-Acetamido-3-bromo-2-nitrobenzoic acid is a chemical compound belonging to the class of nitrobenzoic acids. It is characterized by the presence of acetamido, bromo, and nitro functional groups attached to a benzoic acid core. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-3-bromo-2-nitrobenzoic acid typically involves the nitration of 5-acetamido-3-bromobenzoic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the acetamido group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-3-bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamido group can be hydrolyzed to form the corresponding amine and acetic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

    Reduction: 5-Acetamido-3-amino-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-Amino-3-bromo-2-nitrobenzoic acid and acetic acid.

Scientific Research Applications

5-Acetamido-3-bromo-2-nitrobenzoic acid is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of aromatic compounds and the study of electrophilic aromatic substitution reactions.

    Biology: The compound is used in biochemical studies to explore the effects of substituents on the reactivity of benzoic acid derivatives.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of novel organic materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-acetamido-3-bromo-2-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromo group can undergo substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The acetamido group can also influence the compound’s solubility and binding affinity to target molecules.

Comparison with Similar Compounds

    5-Bromo-2-nitrobenzoic acid: Lacks the acetamido group, making it less versatile in certain synthetic applications.

    3-Bromo-5-nitrobenzoic acid: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    2-Amino-3-bromo-5-methylbenzoic acid:

Uniqueness: 5-Acetamido-3-bromo-2-nitrobenzoic acid is unique due to the presence of all three functional groups (acetamido, bromo, and nitro) on the benzoic acid core. This combination of functional groups provides a diverse range of reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-acetamido-3-bromo-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSHBJYAVDGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505982
Record name 5-Acetamido-3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-32-3
Record name 5-Acetamido-3-bromo-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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